1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(9)6(13-10-4)8(2-3-8)7(11)12/h2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXYSFCGCBLEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the isoxazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Bromides and hydrogen bromide.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid has been investigated for its potential pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have indicated that isoxazole derivatives exhibit antimicrobial properties. Research has demonstrated that compounds similar to 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can inhibit bacterial growth, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives of isoxazole have shown promise in reducing inflammation in preclinical models. This compound may also exhibit similar effects, warranting further investigation into its anti-inflammatory mechanisms .
Agrochemicals
The unique structure of 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid may lend itself to applications in agrochemicals. Isoxazole derivatives are known for their herbicidal and fungicidal properties.
Research Insights
- Herbicidal Activity : Preliminary studies suggest that compounds with the isoxazole moiety can act as effective herbicides. The specific application of this compound in agricultural settings could enhance crop protection strategies .
Materials Science
In materials science, the incorporation of isoxazole-containing compounds into polymers and other materials has been explored due to their thermal stability and mechanical properties.
Potential Applications
- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties. Its cyclopropane structure may contribute to increased rigidity and thermal stability in polymer matrices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
The substituents on cyclopropane derivatives critically influence their physical, chemical, and biological properties:
- The isoxazole ring’s aromaticity may also engage in π-π stacking interactions in drug-receptor binding .
- Boc-Amino group: 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5) features a tert-butoxycarbonyl (Boc) protective group, which stabilizes amines during peptide synthesis. Unlike the target compound, its applications focus on protecting-group chemistry rather than electrophilic reactivity .
- Methoxycarbonyl group : Compounds like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1) are chiral building blocks used in asymmetric synthesis. The ester group allows further derivatization but lacks the halogen-driven reactivity of bromine .
Physical and Chemical Properties
Research Findings
- Pharmaceutical Intermediates : Cyclopropane derivatives with halogen substituents (e.g., bromine) are prioritized in drug discovery for their versatility in late-stage functionalization. For example, brominated isoxazoles are common in kinase inhibitor scaffolds .
- Comparative Stability : Boc-protected derivatives (e.g., CAS 88950-64-5) exhibit greater stability under basic conditions than the target compound, which may degrade via cyclopropane ring strain .
Biological Activity
1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid (CAS No. 1380090-08-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₈BrNO₃
- Molecular Weight: 246.06 g/mol
- Structure: The compound features a cyclopropane ring substituted with a bromo-isoxazole moiety, which is known for its biological activity.
Biological Activity Overview
Research indicates that compounds containing isoxazole structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. The specific biological activities of 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid are still being elucidated.
Antimicrobial Activity
Studies have suggested that isoxazole derivatives possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various bacterial strains.
Insecticidal Activity
Compounds similar in structure to 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid have been evaluated for their larvicidal activity against Aedes aegypti, a vector for several viral diseases. For example, related isoxazole compounds have demonstrated effective larvicidal properties with LC50 values indicating their potency as insecticides .
Study on Larvicidal Activity
A study conducted on the larvicidal effects of various isoxazole derivatives highlighted the importance of structural modifications in enhancing biological activity. Although specific data for 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid was not available, the findings suggest that compounds with similar moieties could exhibit significant larvicidal effects against mosquito larvae .
Toxicity Assessments
In assessing the safety profile of similar compounds, it was noted that certain isoxazole derivatives exhibited low toxicity towards mammalian cells even at high concentrations. This suggests that 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid may also possess a favorable safety profile, making it a candidate for further pharmacological exploration .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Biological Activity | LC50 (μM) | Remarks |
|---|---|---|---|---|
| 3,4-(Methylenedioxy) cinnamic acid | Structure | Larvicidal | 28.9 ± 5.6 | Effective against Aedes aegypti |
| 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid | Structure | Unknown | N/A | Potential insecticidal properties |
| Other Isoxazole derivatives | Various | Antimicrobial/Larvicidal | Varies | Structural modifications enhance activity |
The precise mechanisms by which 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid exerts its biological effects remain largely unexplored. However, it can be hypothesized that the presence of the isoxazole ring may interact with biological targets involved in cellular signaling pathways or enzyme inhibition.
Q & A
Q. What are the recommended synthetic routes for introducing the cyclopropane ring in 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid?
The cyclopropane ring can be synthesized via [1,3]-cycloaddition or alkylation reactions. A literature method involves reacting cyclopropane dicarboxylic acid derivatives with halogenated isoxazole precursors under reflux with catalysts like phosphorous oxychloride . Key parameters include temperature control (80–100°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents. Purity is optimized via recrystallization or column chromatography.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : , , and NMR (if applicable) identify proton environments and confirm cyclopropane ring geometry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What stability considerations are critical for storing this compound?
Stability testing under varying conditions is essential:
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 4-bromo group on the isoxazole enables palladium-catalyzed couplings with aryl/heteroaryl boronic acids. Kinetic studies suggest steric hindrance from the adjacent methyl group slows reaction rates, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–120°C) . Post-reaction analysis includes monitoring regioselectivity via NMR and LC-MS.
Q. What methodologies are used to evaluate its pharmacological potential (e.g., enzyme inhibition)?
- In vitro assays : Dose-response curves (IC) against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- In vivo models : Murine inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (plasma half-life, bioavailability) .
- Toxicity screening : MTT assays for cytotoxicity and acute toxicity studies in rodents.
Q. How can computational modeling predict SAR for analogs with modified cyclopropane or isoxazole moieties?
Density Functional Theory (DFT) calculates electron distribution and steric effects, while molecular docking (AutoDock Vina) predicts binding affinities to target proteins. For example, replacing the methyl group with trifluoromethyl improves hydrophobic interactions in enzyme active sites .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Validate findings via:
- Orthogonal assays : Compare fluorescence-based and radiometric enzyme activity results.
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC correlations) .
Q. How are analytical methods (e.g., HPLC) optimized for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
